Dimesityldichlorosilane
Overview
Description
Dimesityldichlorosilane is an organosilicon compound with the chemical formula (C₆H₂(CH₃)₃)₂SiCl₂. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is notable for its use in the synthesis of various organosilicon materials and its role in organic and inorganic chemistry.
Mechanism of Action
Target of Action
Dimesityldichlorosilane is a tetrahedral organosilicon compound . Its primary targets are water molecules . It readily reacts with water to form both linear and cyclic Si-O chains .
Mode of Action
The interaction of this compound with its targets (water molecules) results in the formation of linear and cyclic Si-O chains . This reaction occurs readily at room temperature .
Biochemical Pathways
The reaction of this compound with water affects the biochemical pathways involved in the synthesis of silicon-based compounds . The resulting linear and cyclic Si-O chains serve as the backbone for these compounds .
Pharmacokinetics
Given its reactivity with water, it can be inferred that its bioavailability would be influenced by the presence of water in the system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of silicon-based compounds . These compounds have a wide range of applications, including in the production of silicones and polysilane compounds .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water is crucial for its reaction to occur . Moreover, this compound is known to be corrosive and flammable, indicating that safety measures should be taken when handling it . Furthermore, it can contaminate waterways and harm aquatic life if released, highlighting the need for careful disposal to reduce environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimesityldichlorosilane can be synthesized through the reaction of mesitylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds as follows: [ 2 \text{C₆H₂(CH₃)₃MgBr} + \text{SiCl₄} \rightarrow (\text{C₆H₂(CH₃)₃})₂\text{SiCl₂} + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of specialized reactors that maintain strict control over temperature and pressure. The process often employs a continuous flow system to ensure consistent product quality and yield. The use of catalysts, such as copper or aluminum chloride, can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Dimesityldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes.
Aminolysis: Reacts with amines to form aminosilanes.
Grignard Reactions: Reacts with Grignard reagents to form organosilicon compounds.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as methylamine or ethylamine, usually at elevated temperatures.
Grignard Reactions: Grignard reagents like phenylmagnesium bromide, under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Aminolysis: Aminosilanes and hydrochloric acid.
Grignard Reactions: Organosilicon compounds and magnesium halides.
Scientific Research Applications
Dimesityldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds, including siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
Dimethyldichlorosilane: (CH₃)₂SiCl₂
Dichloromethylsilane: CH₃SiCl₂
Trimethylchlorosilane: (CH₃)₃SiCl
Phenyltrichlorosilane: C₆H₅SiCl₃
Comparison: Dimesityldichlorosilane is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence the reactivity and stability of the compound. In contrast, dimethyldichlorosilane and dichloromethylsilane have smaller substituents, resulting in different reactivity patterns. Trimethylchlorosilane and phenyltrichlorosilane, on the other hand, have different functional groups that affect their chemical behavior and applications.
Properties
IUPAC Name |
dichloro-bis(2,4,6-trimethylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSBLLCPBKKDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464913 | |
Record name | DIMESITYLDICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-27-9 | |
Record name | DIMESITYLDICHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimesityldichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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